4,5-二溴-3-硝基-1H-吡唑

描述

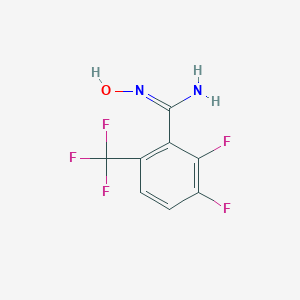

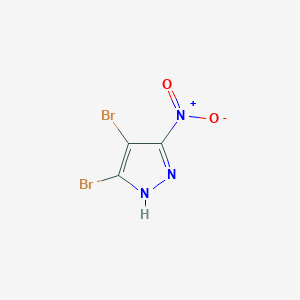

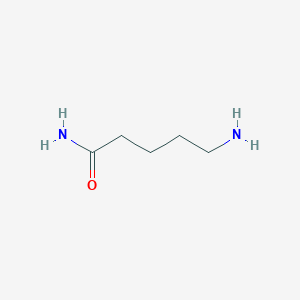

4,5-dibromo-3-nitro-1H-pyrazole is a chemical compound with the linear formula C3H2BrN3O2 . It is a part of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization of the latter with hydrazine hydrate in acetic acid affords the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .Molecular Structure Analysis

The molecular structure of 4,5-dibromo-3-nitro-1H-pyrazole is characterized by a 5-membered ring with two adjacent nitrogen atoms . The crystal structure of a similar compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, has been reported .Chemical Reactions Analysis

Pyrazole derivatives, including 4,5-dibromo-3-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, they can react with excess ammonia and aliphatic amines in the presence of bases with NH-azoles, phenols, thiols, and triflouroethanol at mild conditions in water .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-dibromo-3-nitro-1H-pyrazole include a molecular weight of 270.87 . It has a melting point of 168-170°C and a predicted boiling point of 328.5±37.0 °C . The compound has a predicted density of 2.575±0.06 g/cm3 .科学研究应用

Medicine

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Synthesis of Other Compounds

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals . They can be used to form various fused systems, predominantly bicyclic cores .

Antibacterial and Antiviral Agents

Pyrazole derivatives have been found to have antibacterial and antiviral properties . They can be used to develop new drugs for the treatment of various bacterial and viral infections .

Light Emitting Diodes

UV-active pyrazole derivatives may have applications in the field of electronics, specifically in polymer light emitting diodes . These compounds can be used as dye molecules, contributing to the color and brightness of the light emitted by the diodes .

Oncology

Pyrazole-based compounds have been used in the development of protein kinase inhibitors for precision oncology . These inhibitors can target specific molecular targets in cancer cells, potentially leading to more effective and personalized cancer treatments .

Enantioselective Synthesis

Pyrazolone derivatives have been used in enantioselective synthesis . The construction of chiral pyrazolone and pyrazole derivatives has seen a rapid increase in the last decade, with pyrazolone derivatives serving as powerful synthons .

Eco-friendly Methodologies

Pyrazole derivatives have been synthesized using eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . These methods contribute to the sustainability of chemical processes .

Functional Materials

Pyrazoles, featuring nitrogen–nitrogen bonds, are important classes of heterocycles due to their widespread occurrence in medicinal chemistry and functional materials . They can be used in the development of new materials with unique properties .

安全和危害

未来方向

The future directions for 4,5-dibromo-3-nitro-1H-pyrazole could involve further exploration of its synthesis, properties, and potential applications. For instance, a recent study described a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . This could open up new possibilities for the synthesis and functionalization of pyrazole derivatives.

属性

IUPAC Name |

3,4-dibromo-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDUHJKOCRBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547293 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dibromo-3-nitro-1H-pyrazole | |

CAS RN |

104599-37-3 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)